N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, biology, and industry .
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid with 5-methyl-1H-indole-1-amine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of automated synthesis equipment and purification techniques such as column chromatography .
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkylating agents or acylating agents under basic conditions
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide can be compared with other indole derivatives such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also exhibits significant biological activities and is used in similar research applications.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological functions.
Indole-3-carbinol: Known for its anticancer properties and studied for its potential therapeutic applications.
This compound stands out due to its unique structural features and specific biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C23H25N3O2/c1-17-6-7-21-18(16-17)8-11-25(21)13-10-23(27)24-20-4-3-5-22-19(20)9-12-26(22)14-15-28-2/h3-9,11-12,16H,10,13-15H2,1-2H3,(H,24,27) |
InChI Key |
DHJNRCFEWLOFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
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